molecular formula C7H16ClNO B13502346 (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride

(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride

Cat. No.: B13502346
M. Wt: 165.66 g/mol
InChI Key: NQOGYIBFXQCMBS-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride: is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylmethylamine and propylene oxide.

    Reaction Conditions: The reaction between cyclopropylmethylamine and propylene oxide is carried out under controlled conditions, often in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the ring-opening of propylene oxide.

    Formation of Intermediate: The reaction results in the formation of an intermediate, which is then subjected to further purification and conversion steps.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate to form the hydrochloride salt of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

    Pharmaceuticals: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.

Industry:

    Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Aminopropan-2-ol: Another amino alcohol with similar structural features but different functional groups.

    Cyclopropylamine: Shares the cyclopropyl group but lacks the hydroxyl group on the propane chain.

Uniqueness:

    Structural Features: The presence of both the cyclopropylmethyl group and the hydroxyl group on the propane chain makes (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride unique.

    Chirality: The compound’s chiral nature adds to its uniqueness, influencing its interactions and reactivity.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(2R)-1-(cyclopropylmethylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(9)4-8-5-7-2-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

NQOGYIBFXQCMBS-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](CNCC1CC1)O.Cl

Canonical SMILES

CC(CNCC1CC1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.